molecular formula C9H14N2 B1429198 Isopropyl-(4-methyl-pyridin-2-yl)-amine CAS No. 1192762-60-9

Isopropyl-(4-methyl-pyridin-2-yl)-amine

Cat. No. B1429198
CAS RN: 1192762-60-9
M. Wt: 150.22 g/mol
InChI Key: LSSXWDIDQUUFRY-UHFFFAOYSA-N
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Description

Isopropyl-(4-methyl-pyridin-2-yl)-amine, also known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMPY is a pyridine-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

Isopropyl-(4-methyl-pyridin-2-yl)-amine binds to Aβ plaques through its pyridine ring, which forms hydrogen bonds with the Aβ peptide. This binding inhibits the formation of Aβ aggregates, which are toxic to neurons and contribute to the progression of Alzheimer's disease. Isopropyl-(4-methyl-pyridin-2-yl)-amine has also been shown to cross the blood-brain barrier, allowing it to target Aβ plaques in the brain.
Biochemical and Physiological Effects:
Isopropyl-(4-methyl-pyridin-2-yl)-amine has been shown to selectively bind to Aβ plaques in the brain, without binding to other proteins or structures. This selectivity makes Isopropyl-(4-methyl-pyridin-2-yl)-amine a promising diagnostic tool for Alzheimer's disease. Isopropyl-(4-methyl-pyridin-2-yl)-amine has also been shown to inhibit the formation of Aβ aggregates, which can protect neurons from toxicity and slow the progression of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Isopropyl-(4-methyl-pyridin-2-yl)-amine has several advantages for lab experiments, including its high selectivity for Aβ plaques and its ability to cross the blood-brain barrier. However, Isopropyl-(4-methyl-pyridin-2-yl)-amine has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be addressed by optimizing the reaction conditions and using appropriate controls in experiments.

Future Directions

There are several future directions for Isopropyl-(4-methyl-pyridin-2-yl)-amine research, including its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. Isopropyl-(4-methyl-pyridin-2-yl)-amine can also be modified to improve its solubility and reduce its toxicity, which can enhance its diagnostic and therapeutic potential. Additionally, Isopropyl-(4-methyl-pyridin-2-yl)-amine can be used as a tool to study the formation and progression of Aβ plaques in Alzheimer's disease and other neurodegenerative diseases. Further research on Isopropyl-(4-methyl-pyridin-2-yl)-amine can contribute to the development of effective treatments and diagnostic tools for these diseases.
Conclusion:
In conclusion, Isopropyl-(4-methyl-pyridin-2-yl)-amine is a pyridine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications in Alzheimer's disease and other neurodegenerative diseases. Isopropyl-(4-methyl-pyridin-2-yl)-amine can be synthesized through various methods and has been extensively studied for its mechanism of action, physiological effects, and advantages and limitations for lab experiments. Further research on Isopropyl-(4-methyl-pyridin-2-yl)-amine can contribute to the development of effective treatments and diagnostic tools for neurodegenerative diseases.

Scientific Research Applications

Isopropyl-(4-methyl-pyridin-2-yl)-amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Isopropyl-(4-methyl-pyridin-2-yl)-amine has been shown to bind to amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease, and inhibit their formation. Isopropyl-(4-methyl-pyridin-2-yl)-amine has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it can selectively bind to Aβ plaques in the brain.

properties

IUPAC Name

4-methyl-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)11-9-6-8(3)4-5-10-9/h4-7H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSXWDIDQUUFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl-(4-methyl-pyridin-2-yl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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